molecular formula C14H14ClNO3 B15097395 Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- CAS No. 1152519-19-1

Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]-

Cat. No.: B15097395
CAS No.: 1152519-19-1
M. Wt: 279.72 g/mol
InChI Key: FNGOGRGQWUHBOM-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- is a chemical compound with the molecular formula C14H14ClNO3 It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxy group attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- typically involves the reaction of 5-chloro-8-quinolinol with pentanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The industrial methods are designed to minimize waste and reduce production costs while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for antimicrobial and anticancer therapies. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with key biological processes is well-documented.

Comparison with Similar Compounds

Similar Compounds

    Cloquintocet: [(5-Chloro-8-quinolinyl)oxy]acetic acid

    5-Chloro-8-quinolinol: A precursor in the synthesis of various quinoline derivatives

    Pentanoic acid, 5-chloro-: A related compound with a similar structure but different functional groups

Uniqueness

Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- stands out due to its unique combination of a quinoline ring and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

1152519-19-1

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

5-(5-chloroquinolin-8-yl)oxypentanoic acid

InChI

InChI=1S/C14H14ClNO3/c15-11-6-7-12(14-10(11)4-3-8-16-14)19-9-2-1-5-13(17)18/h3-4,6-8H,1-2,5,9H2,(H,17,18)

InChI Key

FNGOGRGQWUHBOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCCCCC(=O)O)Cl

Origin of Product

United States

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